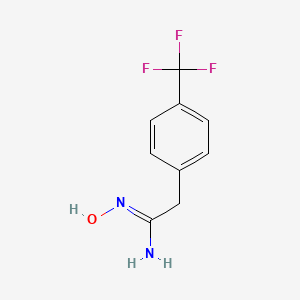

Benzeneethanimidamide, N-hydroxy-4-(trifluoromethyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Benzeneethanimidamide, N-hydroxy-4-(trifluoromethyl)-” is also known as “4-(Trifluoromethyl)benzamidoxime” or "N-Hydroxy-4-(trifluoromethyl)benzamidine" . It is an organic compound that belongs to the class of diarylethers .

Molecular Structure Analysis

The linear formula for this compound is CF3C6H4C(=NOH)NH2 . It has a molecular weight of 204.15 . The SMILES string representation is N\C(=N/O)c1ccc(cc1)C(F)(F)F .Aplicaciones Científicas De Investigación

Superelectrophilic Amidomethylation

Benzeneethanimidamide, N-hydroxy-4-(trifluoromethyl)-, has been implicated in superelectrophilic amidomethylation reactions, demonstrating its utility in the α-amidomethylation of aromatics. This reaction, facilitated by N-hydroxymethylphthalimide in trifluoromethanesulfonic acid, showcases the compound's reactivity towards benzene and various substituted benzenes, leading to high yields of α-amidomethylated products. This process significantly expands the scope of the amidomethylation reaction, presenting a valuable method for synthesizing complex organic molecules (Olah et al., 1993).

Structural and Magnetic Studies

In the field of magnetic materials, benzeneethanimidamide derivatives have been synthesized and studied for their structural and magnetic properties. These studies are crucial for developing single molecule magnets (SMMs), which are paramount in advancing magnetic storage media and quantum computing technologies. The synthesis of tetranuclear [Cu-Ln]2 complexes, utilizing ligands derived from benzeneethanimidamide, has been explored, offering insights into the interplay between structure and magnetism in these complex systems (Costes et al., 2008).

Polymer Science Applications

In polymer science, the reactivity of benzeneethanimidamide derivatives towards benzylic alcohols has been harnessed to initiate living polymerization reactions, particularly for the synthesis of poly(tetrahydrofuran) (poly(THF)). This methodology allows for the creation of mono-, bi-, and trifunctional living poly(THFs), underscoring the compound's significance in the development of novel polymeric materials with tailored properties (Oike et al., 2000).

Surface Covalent Organic Frameworks

The creation of surface covalent organic frameworks (COFs) based on polyester condensation represents another fascinating application area. By reacting with benzene-1,3,5-tricarbonyl trichloride, benzeneethanimidamide derivatives have been employed to form novel COFs on Au(111) surfaces. These structures, characterized by hexagonal cavities, highlight the potential of benzeneethanimidamide derivatives in constructing highly ordered, functionalized surfaces for various technological applications (Marele et al., 2012).

Environmental and Catalytic Applications

Ionic liquids containing benzeneethanimidamide derivatives have demonstrated effectiveness in separating aromatic hydrocarbons from alkanes, showcasing their potential in environmental remediation and industrial separation processes. This application is particularly relevant for the removal of benzene from mixtures with alkanes, offering an alternative to traditional separation methods (Arce et al., 2007).

Safety and Hazards

Propiedades

IUPAC Name |

N'-hydroxy-2-[4-(trifluoromethyl)phenyl]ethanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O/c10-9(11,12)7-3-1-6(2-4-7)5-8(13)14-15/h1-4,15H,5H2,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPSFNZJGLHDENP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=NO)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C/C(=N/O)/N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)isobutyramide](/img/structure/B2897722.png)

![(E)-1-[3-(4-methylphenyl)-2,1-benzisoxazol-5-yl]-3-(3,4,5-trimethoxyanilino)-2-propen-1-one](/img/structure/B2897723.png)

![3-Ethoxy-4-[(5-nitropyridin-2-yl)oxy]benzaldehyde](/img/structure/B2897733.png)

![N-Methyl-N-[2-(2-methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2897735.png)

![N-(3-cyanothiolan-3-yl)-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxamide](/img/structure/B2897742.png)